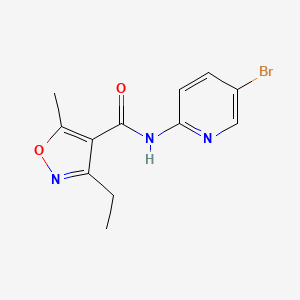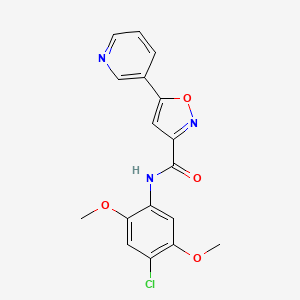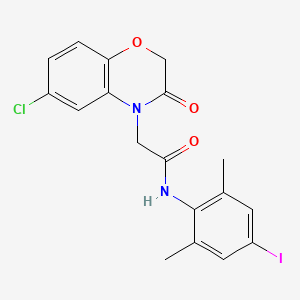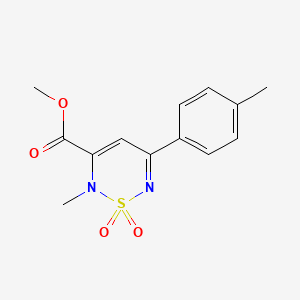
N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds to achieve the desired molecular complexity. For instance, the preparation of similar compounds has been achieved through reactions involving arylations and conversions to diethylamide using reagents like thionyl chloride and diethylamine. This process requires precise control of reaction conditions to ensure the correct functional groups are introduced at the desired positions on the molecule (Anuradha et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic characterization and crystal structure determination, is crucial for understanding the properties of N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction studies are employed to unambiguously confirm the structure of synthesized compounds. These analyses reveal the arrangement of atoms within the molecule and how this structure influences its reactivity and interactions with other molecules (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is influenced by its functional groups, such as the isoxazole and pyridinyl moieties. These groups can participate in various chemical reactions, including nucleophilic substitution and coupling reactions, to form new bonds or modify the molecule's structure. The presence of a bromo substituent, in particular, makes the molecule a valuable building block for further chemical transformations (Zhou et al., 2016).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility in various solvents, and crystal structure, are essential for predicting its behavior in different environments and applications. For similar compounds, crystallographic studies have provided detailed insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that influence the compound's physical state and stability (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are determined by the molecular structure of N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. Studies on similar compounds have explored their reactivity patterns, highlighting the influence of specific substituents on the compound's overall chemical behavior and its potential utility in synthetic chemistry (Zhou et al., 2016).
科学的研究の応用
Synthesis and Chemical Properties
- The development of novel methodologies for synthesizing pyridine derivatives, including N-(5-bromo-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, has been a focus area. For instance, copper-mediated aerobic oxidative synthesis offers a route to 3-bromo-imidazo[1,2-a]pyridines, showcasing the versatility in functionalizing pyridines for various applications (Xiaoqiang Zhou et al., 2016).
- Research into the synthesis of highly substituted imidazoles indicates the breadth of chemical transformations applicable to pyridine derivatives, highlighting an environmentally friendly approach using Brønsted acidic ionic liquids (H. Shaterian & M. Ranjbar, 2011).
Biological Activity and Potential Applications
- Pyridine and imidazole derivatives have been explored for their anticancer and anti-inflammatory properties. Synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents suggest potential therapeutic applications for these compounds (A. Rahmouni et al., 2016).
- The regulation of gene expression by small molecules, including those based on pyridine derivatives, offers insights into the mechanisms through which these compounds can modulate biological pathways, potentially leading to novel treatments for various diseases (J. Gottesfeld et al., 1997).
Advanced Materials and Other Applications
- Pyridine-based compounds have also found applications in materials science, for instance, in the design of peptides that bind in the minor groove of DNA, demonstrating the versatility of these compounds beyond their traditional pharmaceutical applications (W. Wade et al., 1992).
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-3-9-11(7(2)18-16-9)12(17)15-10-5-4-8(13)6-14-10/h4-6H,3H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDWBFJCZAJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619235.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4619238.png)
![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)



![N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4619276.png)
![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4619287.png)
![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)
![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)
![N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4619339.png)
